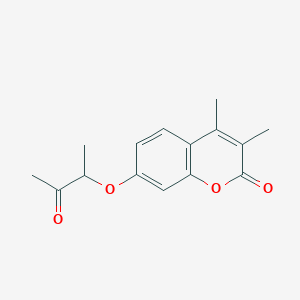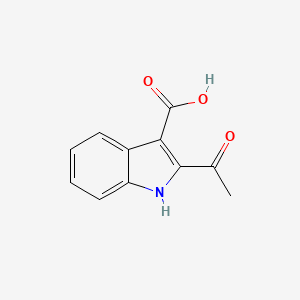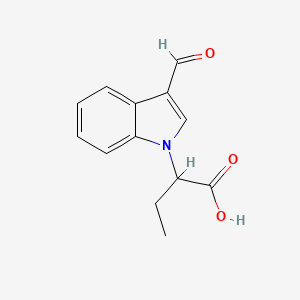
2-(3-formyl-1H-indol-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-formyl-1H-indol-1-yl)butanoic acid” is a chemical compound with the CAS Number: 869947-42-2 . It has a molecular weight of 231.25 g/mol . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “2-(3-formyl-1H-indol-1-yl)butanoic acid” is 1S/C13H13NO3/c1-2-11(13(16)17)14-7-9(8-15)10-5-3-4-6-12(10)14/h3-8,11H,2H2,1H3,(H,16,17) .Physical And Chemical Properties Analysis
“2-(3-formyl-1H-indol-1-yl)butanoic acid” is a powder at room temperature . It has a molecular weight of 231.25 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Novel Indole Based Hybrid Scaffolds : Researchers developed novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides by transforming 4-(1H-indol-3-yl)butanoic acid through a series of chemical processes. These compounds demonstrated potent inhibitory potential against the urease enzyme and mild cytotoxicity, suggesting their value as therapeutic agents in drug design programs (Nazir et al., 2018).
Intramolecular Ugi Reaction : 2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid underwent an intramolecular Ugi reaction with primary amines and alkyl isocyanides, resulting in novel indoloketopiperazine derivatives. This showcases the chemical versatility and potential for generating unique compounds (Ghandi et al., 2012).
Biological Applications and Therapeutic Potential
CXC Chemokine Receptor-2 Antagonists : Patents have claimed 4-(2-arylindol-3-yl) butanoic acid derivatives as active CXC chemokine receptor-2 antagonists. These compounds hold promise for treating a wide range of inflammatory diseases, highlighting the therapeutic potential of this chemical framework (Expert Opinion on Therapeutic Patents, 2003).
Antidiabetic Agents : Indolyl butanoic acid was used as a starting material to create a range of compounds tested for their antidiabetic potential via inhibition of the α-glucosidase enzyme. This study indicates the potential of these compounds as lead molecules for further research in developing antidiabetic agents (Nazir et al., 2018).
Antitumor Activity : Derivatives of 4-[5-(1H-Indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides were synthesized and shown to exhibit moderate antitumor activity against most malignant tumor cells, with certain compounds being particularly effective against the UO31 renal cancer cell line (Horishny & Matiychuk, 2020).
Antimicrobial Activity : Schiff bases derived from 2-(2-amino)-3-(1H-indol-3-yl)propanoic acid demonstrated remarkable antimicrobial activity. This research opens avenues for using these compounds as potential antimicrobial agents (Radhakrishnan et al., 2020).
Metal Complexes : Research into the metal complexes of indolecarboxylic acids, including indole-3-butanoic acid, provides insights into their biological activity, potentially related to the formation of stable metal complexes in plant tissues (Cariati et al., 1983).
Safety And Hazards
The safety information for “2-(3-formyl-1H-indol-1-yl)butanoic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
2-(3-formylindol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-11(13(16)17)14-7-9(8-15)10-5-3-4-6-12(10)14/h3-8,11H,2H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWHURCYMNEHJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=C(C2=CC=CC=C21)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501276679 |
Source


|
| Record name | α-Ethyl-3-formyl-1H-indole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-formyl-1H-indol-1-yl)butanoic acid | |
CAS RN |
869947-42-2 |
Source


|
| Record name | α-Ethyl-3-formyl-1H-indole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869947-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Ethyl-3-formyl-1H-indole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylprop-2-enethioamide](/img/structure/B1335781.png)
![3-[(E)-(2,4-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1335789.png)
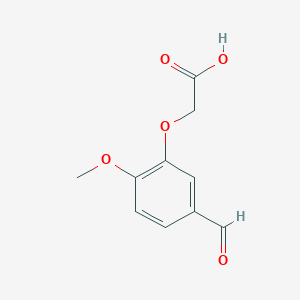
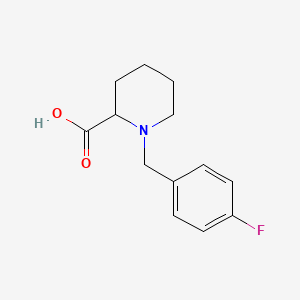
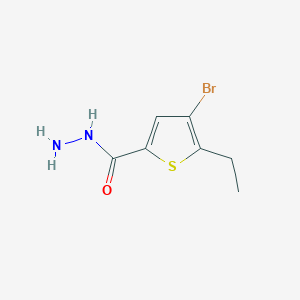
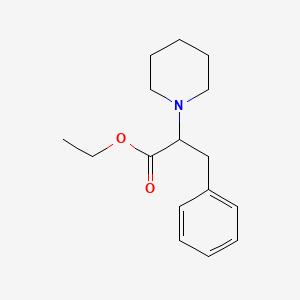
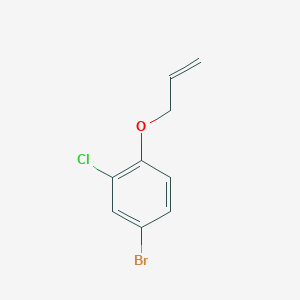
![6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1335800.png)
![1,10b-Dihydropyrazolo[1,5-c]quinazoline-5-thiol](/img/structure/B1335802.png)
![3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B1335803.png)
![N-[1-(4-nitrophenyl)ethyl]acetamide](/img/structure/B1335806.png)
![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B1335812.png)
